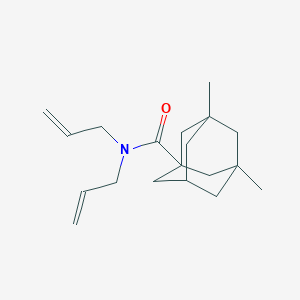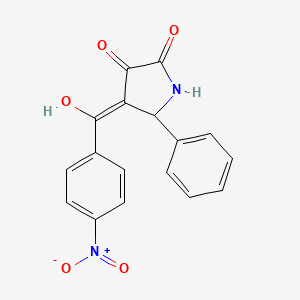
3-hydroxy-4-(4-nitrobenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-hydroxy-4-(4-nitrobenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one, also known as NBDHEX, is a small molecule inhibitor that has gained significant attention in the scientific research community due to its potential therapeutic applications. This compound has been found to exhibit anti-cancer, anti-inflammatory, and anti-angiogenic properties, making it a promising candidate for the development of novel drugs.
作用機序
The mechanism of action of 3-hydroxy-4-(4-nitrobenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one involves the inhibition of various signaling pathways that are involved in the growth and proliferation of cancer cells, inflammation, and angiogenesis. This compound has been found to inhibit the activity of various enzymes such as hexokinase and lactate dehydrogenase, which are involved in the metabolism of cancer cells.
Biochemical and physiological effects:
This compound has been found to exhibit potent anti-cancer, anti-inflammatory, and anti-angiogenic properties in various preclinical studies. This compound has been shown to induce apoptosis and cell cycle arrest in cancer cells, inhibit the production of pro-inflammatory cytokines, and block the activity of VEGFR2.
実験室実験の利点と制限
3-hydroxy-4-(4-nitrobenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has several advantages for use in lab experiments. This compound is readily available and can be synthesized using a simple procedure. In addition, this compound exhibits potent and specific inhibitory activity against various targets, making it a valuable tool for studying the mechanisms involved in cancer, inflammation, and angiogenesis.
However, there are also some limitations associated with the use of this compound in lab experiments. This compound has been found to exhibit poor solubility in water, which can limit its bioavailability and efficacy. In addition, this compound has been shown to exhibit cytotoxicity at high concentrations, which can affect the viability of cells in vitro.
将来の方向性
There are several future directions for the development and application of 3-hydroxy-4-(4-nitrobenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one. One potential area of research is the development of novel drug formulations that can improve the solubility and bioavailability of this compound. In addition, further studies are needed to investigate the efficacy and safety of this compound in clinical trials.
Another potential area of research is the identification of new targets and signaling pathways that can be targeted by this compound. This can help to expand the therapeutic applications of this compound and improve its efficacy in the treatment of various diseases.
Conclusion:
In conclusion, this compound is a promising small molecule inhibitor that exhibits potent anti-cancer, anti-inflammatory, and anti-angiogenic properties. This compound has been extensively studied for its potential therapeutic applications in various diseases, and its mechanism of action involves the inhibition of various signaling pathways that are involved in cancer, inflammation, and angiogenesis. While there are some limitations associated with the use of this compound in lab experiments, there are also several future directions for the development and application of this compound that can help to improve its efficacy and expand its therapeutic applications.
合成法
3-hydroxy-4-(4-nitrobenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one can be synthesized using a multi-step procedure that involves the reaction of 4-nitrobenzoyl chloride with 3-hydroxy-5-phenyl-2H-pyrrol-2-one in the presence of a base such as triethylamine. The resulting intermediate is then subjected to reduction using sodium borohydride to yield the final product.
科学的研究の応用
3-hydroxy-4-(4-nitrobenzoyl)-5-phenyl-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and angiogenesis. In cancer research, this compound has been found to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In addition, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Inflammation is a complex biological response that is involved in the pathogenesis of various diseases such as arthritis, asthma, and inflammatory bowel disease. This compound has been found to exhibit potent anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6.
Angiogenesis is a process by which new blood vessels are formed from pre-existing ones. This process plays a critical role in the growth and metastasis of cancer cells. This compound has been shown to inhibit angiogenesis by blocking the activity of vascular endothelial growth factor receptor 2 (VEGFR2).
特性
IUPAC Name |
(4Z)-4-[hydroxy-(4-nitrophenyl)methylidene]-5-phenylpyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2O5/c20-15(11-6-8-12(9-7-11)19(23)24)13-14(18-17(22)16(13)21)10-4-2-1-3-5-10/h1-9,14,20H,(H,18,22)/b15-13- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJXVTACANCUNQN-SQFISAMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)[N+](=O)[O-])O)C(=O)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2/C(=C(\C3=CC=C(C=C3)[N+](=O)[O-])/O)/C(=O)C(=O)N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
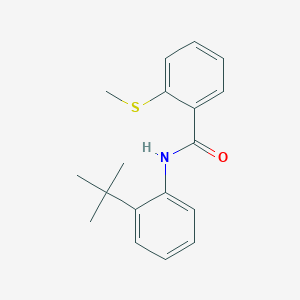
![2-{1-[2-(2-chlorophenoxy)ethyl]-1H-imidazol-2-yl}-1-phenylvinyl benzoate](/img/structure/B5354312.png)
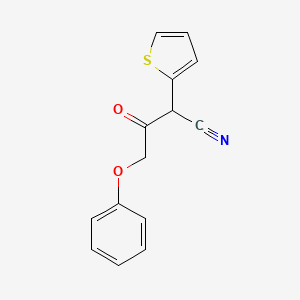
![N-[2-[(4-butoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]-beta-alanine](/img/structure/B5354332.png)
![8-(2-methoxy-4-{2-[2-oxo-6-(trifluoromethyl)-1,2-dihydro-4-pyrimidinyl]vinyl}phenoxy)-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B5354335.png)
![2-[4-(hydroxymethyl)-4-(4-methoxybenzyl)piperidin-1-yl]nicotinonitrile](/img/structure/B5354343.png)
![3-allyl-5-{4-[3-(4-ethylphenoxy)propoxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5354348.png)
![2-{[3-(4-isopropylphenyl)acryloyl]amino}-4,5-dimethyl-3-thiophenecarboxamide](/img/structure/B5354355.png)
![2-methoxy-N-{[2-methoxy-5-oxo-6-(2-pyridin-2-ylethyl)-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl]methyl}-2-methylpropanamide](/img/structure/B5354359.png)
![3-(1H-indol-5-yl)-5-[(isopropylamino)sulfonyl]benzoic acid](/img/structure/B5354360.png)
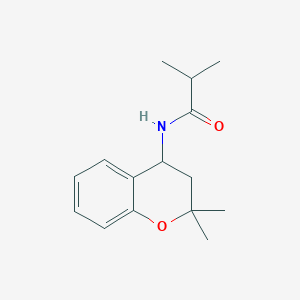
![5-imino-6-[4-(1-phenylethoxy)benzylidene]-2-(trifluoromethyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5354370.png)
![(1R*,5S*,6r)-3-(2-hydroxy-3,5-dimethylbenzyl)-N-methyl-N-(pyrazin-2-ylmethyl)-3-azabicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B5354378.png)
